molecular formula C18H20N4S B2897229 2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole CAS No. 2380088-32-2

2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole

Cat. No. B2897229
CAS RN: 2380088-32-2
M. Wt: 324.45
InChI Key: JQSMZCGIMGHRNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions. For 2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole , the synthetic pathway likely includes the construction of the benzene ring-containing 1–2 diamino groups, followed by ring closure to form the imidazole ring. Further derivatization may occur .


Molecular Structure Analysis

The compound’s molecular structure comprises the fused cyclopenta[d][1,3]thiazole and azetidine rings, with the benzimidazole moiety attached. The presence of these heterocyclic cores suggests potential pharmacological activity .


Chemical Reactions Analysis

  • Further Derivatization : Modifications at positions 2 and 5 to yield active compounds .

properties

IUPAC Name

2-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S/c1-12-19-14-5-2-3-7-16(14)22(12)13-9-21(10-13)11-18-20-15-6-4-8-17(15)23-18/h2-3,5,7,13H,4,6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSMZCGIMGHRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)CC4=NC5=C(S4)CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.